tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate

Lipophilicity LogP Drug Design

Strategic fluorinated building block with orthogonal Boc/primary amine groups. 1,1-geminal difluoro motif reduces amine basicity, enhances lipophilicity (LogP 1.10), and confers metabolic stability against CYP450/amine oxidases for CNS penetration and PROTAC linkers. Order for reproducible SAR and macrocycle synthesis.

Molecular Formula C8H16F2N2O2
Molecular Weight 210.22 g/mol
Cat. No. B12340667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate
Molecular FormulaC8H16F2N2O2
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)C(F)F
InChIInChI=1S/C8H16F2N2O2/c1-8(2,3)14-7(13)12-5(4-11)6(9)10/h5-6H,4,11H2,1-3H3,(H,12,13)
InChIKeyAQKPVSIGYILOHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (3-Amino-1,1-Difluoropropan-2-yl)Carbamate: A Strategic 1,1-Difluorinated C3 Diamine Building Block


tert-Butyl (3-amino-1,1-difluoropropan-2-yl)carbamate (CAS 1429913-42-7) is a Boc-protected, 1,1-difluorinated C3 diamine. Its geminal difluoro substitution on the central carbon creates a unique fluorinated propan-2-amine scaffold that serves as a critical intermediate in pharmaceutical research [1]. The compound combines a Boc-protected secondary amine with a primary amine, offering orthogonal reactivity for selective derivatization in the synthesis of fluorinated bioactive molecules . Its structural properties, including enhanced lipophilicity and modulated amine basicity relative to non-fluorinated analogs, position it as a valuable building block for introducing fluorine-mediated effects into drug candidates.

Procurement Risk Alert: Why tert-Butyl (3-Amino-1,1-Difluoropropan-2-yl)Carbamate Cannot Be Substituted with Generic Analogs


The 1,1-geminal difluoro motif in this compound confers distinct physicochemical properties that are not replicated by its non-fluorinated or regioisomeric counterparts. Substitution with a generic C3 diamine (e.g., Boc-protected 1,3-diaminopropane) would fundamentally alter molecular properties such as lipophilicity and amine basicity, which are critical parameters for downstream biological activity, permeability, and metabolic stability . Furthermore, regioisomeric analogs, like the 2,2-difluoropropyl variant, exhibit different electronic and steric environments at the amine, leading to divergent reactivity in subsequent synthetic steps . The procurement of a non-specific analog introduces an uncontrolled variable that can invalidate structure-activity relationship (SAR) studies and compromise synthetic route reproducibility.

Quantitative Differentiation Guide: tert-Butyl (3-Amino-1,1-Difluoropropan-2-yl)Carbamate vs. Analogs


Increased Lipophilicity for Enhanced Membrane Permeability Compared to Non-Fluorinated C3 Diamine

The target compound exhibits a substantially higher calculated LogP (1.10) compared to its non-fluorinated analog, tert-butyl (3-aminopropyl)carbamate, which has an experimentally determined LogP of 0.76 . This increase in lipophilicity is a direct consequence of the 1,1-difluoro substitution and is a key driver for improved passive membrane permeability in biological systems .

Lipophilicity LogP Drug Design Permeability

Reduced Amine Basicity (Higher pKa) to Modulate Pharmacokinetics and Reactivity

The gem-difluoro substitution on the target compound significantly reduces the basicity of the adjacent secondary amine. The predicted pKa for the target compound is 10.78 . While a direct pKa measurement for the non-fluorinated analog is not readily available, the strong electron-withdrawing inductive effect of fluorine is well-documented to lower amine pKa, with literature indicating a 2-3 log unit decrease for α-fluorinated amines [1].

Amine Basicity pKa Drug Metabolism Reactivity

Positional Isomerism (1,1- vs. 2,2-Difluoro) Dictates Distinct Chemical Reactivity and Physical Properties

The target 1,1-difluoro compound is a distinct chemical entity from its 2,2-difluoropropyl regioisomer (CAS 1044675-84-4). This positional difference results in a significantly lower predicted boiling point (272.5 ± 40.0 °C) for the 1,1-isomer compared to the 2,2-isomer (293.6 ± 40.0 °C) [1], reflecting weaker intermolecular interactions in the condensed phase.

Regioisomerism Synthetic Utility Physicochemical Properties Fluorine Chemistry

Demonstrated Synthetic Utility in Patent Literature for Fluorinated APIs

The compound's utility is validated by its presence in patent literature as a key intermediate. It is specifically claimed in EP2960241A1 as a building block for the synthesis of tricyclic compounds [1]. This patent filing demonstrates the compound's viability in multi-step, complex molecule synthesis under industrially relevant conditions, distinguishing it from less-validated research chemicals.

Patent Analysis Synthetic Intermediates Pharmaceutical Development API Synthesis

Targeted Application Scenarios for tert-Butyl (3-Amino-1,1-Difluoropropan-2-yl)Carbamate in Drug Discovery


Optimization of CNS Drug Candidates for Improved Brain Penetration

The higher lipophilicity (LogP 1.10) and reduced amine basicity (higher pKa) of tert-butyl (3-amino-1,1-difluoropropan-2-yl)carbamate relative to non-fluorinated diamines makes it a strategic building block for optimizing CNS drug candidates. Its properties are aligned with reducing P-glycoprotein (P-gp) efflux and increasing passive diffusion across the blood-brain barrier (BBB), two key challenges in CNS drug discovery . Researchers can use this compound to introduce a fluorinated linker or a modified amine group into lead molecules to enhance brain exposure without relying on extensive and costly empirical analoging.

Enhancing Metabolic Stability of Peptidomimetics and Proteolysis Targeting Chimeras (PROTACs)

The 1,1-difluoro motif is known to confer resistance to oxidative metabolism by cytochrome P450 enzymes and amine oxidases . In the context of peptidomimetics and PROTAC linkers, where the linker's metabolic stability is critical for achieving a desirable pharmacokinetic profile, this compound offers a direct advantage over metabolically labile, non-fluorinated C3 diamines. The orthogonal Boc and primary amine functionalities allow for selective, sequential incorporation into more complex bifunctional molecules, enabling the construction of metabolically robust linker systems .

Introducing Fluorine-Mediated Conformational Control in Macrocycle Synthesis

The 1,1-geminal difluoro group in the target compound imposes a unique conformational bias due to the hyperconjugative effects of fluorine and its strong electron-withdrawing nature . This property is highly valued in the design of conformationally constrained macrocycles, a privileged class of molecules for targeting difficult-to-drug protein-protein interactions. Incorporating this building block during macrocyclization can pre-organize the linear precursor, leading to improved cyclization yields and a more defined three-dimensional structure, which is directly supported by its demonstrated use in the synthesis of complex tricyclic scaffolds in EP2960241A1 .

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